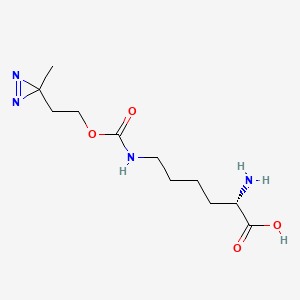

DiAzKs

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O4/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCMNTLJAFTFDU-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Diazoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of diazoxide, a potassium channel activator with significant therapeutic applications. Diazoxide's primary pharmacological effects are mediated through its interaction with ATP-sensitive potassium (K-ATP) channels, leading to modulation of insulin secretion and vascular tone. Furthermore, emerging evidence highlights its direct effects on mitochondrial function. This document consolidates key findings, presents quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Primary Pharmacological Target: The ATP-Sensitive Potassium (K-ATP) Channel

Diazoxide's principal mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels.[1][2] These channels are hetero-octameric protein complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[1][3] The specific subunit composition of the K-ATP channel determines its tissue-specific pharmacology.

Interaction with the Pancreatic β-Cell K-ATP Channel (Kir6.2/SUR1)

In pancreatic β-cells, the K-ATP channels are composed of Kir6.2 and SUR1 subunits. Diazoxide binds to the SUR1 subunit, promoting channel opening.[2][3] This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[2] The hyperpolarization prevents the opening of voltage-gated calcium channels, thereby inhibiting the influx of calcium ions that is necessary for the exocytosis of insulin-containing granules.[2] The net effect is a potent inhibition of insulin secretion.[1][2]

The activation of K-ATP channels by diazoxide is dependent on the presence of intracellular nucleotides, specifically MgATP or MgADP.[1][4] While ATP is generally an inhibitor of the channel, its presence is required for diazoxide to exert its opening effect, suggesting a complex allosteric regulation.[1][4]

Effects on Vascular Smooth Muscle K-ATP Channels (Kir6.1/SUR2B)

In vascular smooth muscle cells, K-ATP channels are predominantly composed of Kir6.1 and SUR2B subunits. Diazoxide also activates these channels, leading to hyperpolarization of the smooth muscle cell membrane. This hyperpolarization inhibits the influx of calcium through L-type calcium channels, resulting in vasodilation and a subsequent decrease in blood pressure.

Mitochondrial Effects of Diazoxide

Beyond its effects on plasma membrane K-ATP channels, diazoxide has been shown to exert direct effects on mitochondria. These effects are multifaceted and contribute to its pharmacological profile, particularly in the context of cardioprotection.

Modulation of Mitochondrial K-ATP (mitoK-ATP) Channels

Diazoxide is a well-known opener of mitochondrial ATP-sensitive potassium channels (mitoK-ATP). The opening of these channels leads to potassium influx into the mitochondrial matrix, which can cause a partial dissipation of the mitochondrial membrane potential (ΔΨm).[5][6][7] This controlled depolarization is thought to be a key mechanism in ischemic preconditioning, protecting cells from ischemia-reperfusion injury.

Inhibition of Succinate Dehydrogenase (Complex II)

Several studies have demonstrated that diazoxide can inhibit the mitochondrial respiratory chain at the level of Complex II (succinate dehydrogenase).[8][9][10] This inhibition of succinate-supported respiration is independent of its action on mitoK-ATP channels and may contribute to its cardioprotective effects by reducing the generation of reactive oxygen species (ROS) during reperfusion.[8][9][10]

Quantitative Data

The following tables summarize the available quantitative data on the effects of diazoxide.

Table 1: Electrophysiological Effects of Diazoxide on K-ATP Channels

| Parameter | Cell Type | Diazoxide Concentration | Effect | Reference |

| K-ATP Current Activation | Pancreatic β-cells (recombinant Kir6.2/SUR1) | 50 µM | ~580% increase | [3] |

| K-ATP Current Activation | Cardiac myocytes (native) | 300 µM (in the presence of 100 µM ADP) | Significant increase in channel activity | [11][12] |

| Burst Duration | LIII neurons | 100 µM | Decrease from 7.8 s to 3.1 s | [13] |

| Firing Frequency | LIII neurons | 400 µM | Decrease from 3.2 Hz to 0.9 Hz (low frequency) | [13] |

Table 2: Mitochondrial Effects of Diazoxide

| Parameter | System | Diazoxide Concentration | Effect | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | Pancreatic B-cells | 100 - 1000 µM | Reversible decrease | [5][6] |

| Calcein Leakage from Mitochondria | Rat ventricular myocytes | Not specified | Accelerated (16% of control) | [14] |

| ATP Content | Pancreatic islets | 500 µM | 29% decrease | [5][6] |

| Succinate Oxidation | Pig heart submitochondrial particles | 10 - 100 µM | Dose-dependent decrease | [8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of diazoxide.

Patch-Clamp Electrophysiology for K-ATP Channel Activity

Objective: To measure the effect of diazoxide on the activity of K-ATP channels in isolated membrane patches.

Methodology:

-

Cell Preparation: Use a cell line expressing the K-ATP channel of interest (e.g., COSm6 cells transfected with Kir6.2 and SUR1) or primary cells like pancreatic β-cells or cardiomyocytes.

-

Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 140 KCl, 10 HEPES, and 1 EGTA, with pH adjusted to 7.35.[3]

-

Bath Solution (Extracellular): A typical bath solution contains (in mM): 140 KCl, 1 MgCl2, 5 EGTA, and 5 HEPES-KOH, with pH adjusted to 7.3.[12]

-

Recording Configuration: The inside-out patch-clamp configuration is commonly used to allow for the application of drugs and nucleotides to the intracellular face of the channel.

-

Voltage Protocol: The membrane potential is typically held at a negative potential, such as -50 mV or -60 mV, to record inward potassium currents.[1][11]

-

Drug Application: Diazoxide, ATP, and ADP are applied to the bath solution perfusing the excised patch.

-

Data Analysis: The channel open probability (Po) or the total current is measured before and after the application of diazoxide. The fold increase in current is then calculated.[11]

Measurement of Mitochondrial Oxygen Consumption

Objective: To determine the effect of diazoxide on mitochondrial respiration.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from tissues (e.g., liver, heart) or cultured cells by differential centrifugation.

-

Respiration Buffer: A typical mitochondrial assay solution (MAS) contains (in mM): 70 sucrose, 220 mannitol, 10 KH2PO4, 5 MgCl2, 2 HEPES, 1 EGTA, and 0.2% (w/v) fatty acid-free BSA, with pH adjusted to 7.2. Substrates such as glutamate, malate, or succinate are added to fuel the electron transport chain.

-

Oxygen Consumption Measurement: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer) to measure the rate of oxygen consumption.

-

Experimental Protocol (Substrate-Inhibitor Titration):

-

Add isolated mitochondria to the respiration chamber.

-

Add a substrate for Complex I (e.g., glutamate and malate) or Complex II (e.g., succinate in the presence of rotenone).

-

Add ADP to stimulate state 3 respiration (oxidative phosphorylation).

-

Add diazoxide at various concentrations to observe its effect on respiration.

-

Add oligomycin (ATP synthase inhibitor) to measure state 4 respiration (proton leak).

-

Add FCCP (an uncoupler) to measure maximal electron transport chain capacity.

-

Add antimycin A (Complex III inhibitor) or rotenone (Complex I inhibitor) to inhibit respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: Calculate the oxygen consumption rates (OCR) under different respiratory states and in the presence and absence of diazoxide.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to diazoxide's mechanism of action.

References

- 1. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of diazoxide and cromakalim with ATP-regulated K+ channels in rodent and clonal insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct effects of diazoxide on mitochondria in pancreatic B-cells and on isolated liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct effects of diazoxide on mitochondria in pancreatic B-cells and on isolated liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diazoxide Needs Mitochondrial Connexin43 to Exert Its Cytoprotective Effect in a Cellular Model of CoCl2-Induced Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cardioprotective Mechanism of Diazoxide Involves the Inhibition of Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Succinate Dehydrogenase by Diazoxide Is Independent of the ATP-Sensitive Potassium Channel Subunit Sulfonylurea Type 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Pharmacological plasticity of cardiac ATP-sensitive potassium channels toward diazoxide revealed by ADP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Diazoxide opens the mitochondrial permeability transition pore and alters Ca2+ transients in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Spark and the Bond: A Technical Guide to the Discovery and Development of Diazirine Photo-Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance of molecular biology, understanding the transient and often weak interactions between molecules is paramount to unraveling cellular processes and developing targeted therapeutics. Photo-affinity labeling (PAL) has emerged as a powerful technique to capture these fleeting interactions by creating a covalent bond between an interacting molecule and its binding partner upon photo-activation. Among the arsenal of photo-crosslinkers, diazirines have risen to prominence due to their unique combination of small size, chemical stability, and efficient photo-activation at biocompatible wavelengths. This technical guide provides an in-depth exploration of the discovery, development, and application of diazirine photo-crosslinkers, offering a comprehensive resource for researchers in chemical biology and drug discovery.

The journey of diazirine photo-crosslinkers began in the latter half of the 20th century, with a pivotal moment in 1973 when Jeremy Knowles and his colleagues first demonstrated the potential of 3-H-aryldiazirines as photoreactive groups.[1] This discovery laid the foundation for the development of a new class of molecular tools capable of forging covalent links within biological systems with unprecedented precision.

The Mechanism: From Light to Covalent Linkage

Diazirines are three-membered heterocyclic compounds containing a carbon and two nitrogen atoms in a strained ring.[2] Their utility as photo-crosslinkers stems from their ability to be photolytically cleaved upon exposure to UV light, typically in the range of 350-365 nm, to generate a highly reactive and short-lived carbene intermediate and inert nitrogen gas.[3][4] This carbene can then readily insert into neighboring C-H, O-H, N-H, and S-H bonds, effectively creating a stable covalent bond between the probe molecule and its interacting partner.[2][5]

The general mechanism of diazirine-mediated photo-crosslinking can be visualized as a two-step process:

-

Photo-activation: Upon irradiation with UV light, the diazirine ring absorbs a photon and undergoes a photochemical reaction, leading to the extrusion of a molecule of dinitrogen (N₂).

-

Carbene Insertion: The resulting carbene is a highly reactive species with a very short half-life, ensuring that cross-linking occurs only with molecules in its immediate vicinity. This high reactivity allows for the labeling of a wide range of amino acid residues, providing a snapshot of the binding interface.

One of the key advantages of diazirines over other photo-crosslinkers, such as aryl azides and benzophenones, is the relatively long wavelength of light required for their activation, which minimizes damage to biological samples.[1] Furthermore, the small size of the diazirine group minimizes steric hindrance, reducing the likelihood of altering the natural binding of the probe molecule.[1]

Quantitative Properties of Diazirine Photo-Crosslinkers

The efficiency and specificity of a photo-crosslinking experiment are critically dependent on the photophysical properties of the diazirine probe. While these properties can be influenced by the specific molecular structure and the experimental environment, the following table summarizes representative quantitative data for common diazirine photo-crosslinkers.

| Diazirine Type | Typical Activation Wavelength (λmax) | Carbene Half-life | Cross-linking Efficiency | Key Characteristics & Notes |

| Alkyl Diazirines | ~355 nm[5] | Nanoseconds | Variable, can be lower due to rearrangement | Smallest diazirine probes, nearly isosteric to a methyl group. Can be prone to isomerization to a less reactive diazo compound. |

| Aryl Diazirines (e.g., 3-phenyl-3H-diazirine) | 340-380 nm[1] | Nanoseconds | Generally higher than alkyl diazirines | Increased stability compared to some alkyl diazirines. |

| Trifluoromethylphenyl Diazirines (TPD) | ~350 nm[6][7] | Nanoseconds | High | The trifluoromethyl group enhances the stability of the diazirine and the reactivity of the resulting carbene, leading to higher cross-linking yields.[6] |

Note: The values presented in this table are approximate and can vary depending on the specific molecular context and experimental conditions such as solvent and temperature.

Experimental Protocols

The successful application of diazirine photo-crosslinkers relies on carefully designed and executed experimental protocols. Below are detailed methodologies for key experiments involving diazirine-based photo-affinity labeling.

Synthesis of a Diazirine-Containing Photo-Affinity Probe

The synthesis of a photo-affinity probe involves the incorporation of a diazirine moiety into a molecule of interest, often alongside a reporter tag (e.g., an alkyne or biotin) for subsequent detection and enrichment. A general synthetic strategy starting from a ketone precursor is outlined below.

Materials:

-

Ketone precursor of the molecule of interest

-

Hydroxylamine hydrochloride

-

Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Ammonia (in a suitable solvent like methanol)

-

Oxidizing agent (e.g., silver oxide or iodine)

-

Anhydrous solvents (e.g., dichloromethane, methanol)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Oxime Formation: The ketone precursor is reacted with hydroxylamine hydrochloride in the presence of a base like pyridine to form the corresponding oxime.

-

Tosylation: The oxime is then treated with p-toluenesulfonyl chloride to form the O-tosyloxime.

-

Diaziridine Formation: The O-tosyloxime is reacted with ammonia to yield the diaziridine.

-

Oxidation to Diazirine: The final step involves the oxidation of the diaziridine to the diazirine using a mild oxidizing agent.

-

Purification: The final diazirine-containing probe is purified using standard techniques such as column chromatography.

For a detailed, specific synthetic protocol, refer to publications describing the synthesis of the desired diazirine probe.

Photo-Affinity Labeling (PAL) Experimental Workflow

This protocol outlines a general workflow for identifying the binding partners of a small molecule using a diazirine- and alkyne-containing photo-affinity probe.

Materials:

-

Diazirine-alkyne photo-affinity probe

-

Biological sample (e.g., cell lysate, purified protein)

-

UV lamp (365 nm)

-

Click chemistry reagents: azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide), copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

SDS-PAGE and Western blotting reagents or mass spectrometry equipment.

Procedure:

-

Incubation: The photo-affinity probe is incubated with the biological sample to allow for binding to its target(s).

-

UV Irradiation: The sample is irradiated with UV light at 365 nm to activate the diazirine and induce cross-linking.

-

Click Chemistry: The alkyne-tagged, cross-linked proteins are then conjugated to an azide-functionalized reporter tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

-

Enrichment and Detection:

-

If a biotin tag was used, the labeled proteins can be enriched using streptavidin-coated beads.

-

If a fluorescent tag was used, the labeled proteins can be visualized directly by in-gel fluorescence scanning.

-

-

Identification: The enriched or visualized proteins are then identified using mass spectrometry-based proteomics.

Visualizing the Process: Diagrams and Pathways

To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and a specific application of diazirine photo-crosslinkers.

Photo-Affinity Labeling (PAL) Experimental Workflow

Caption: A generalized workflow for photo-affinity labeling using a diazirine-alkyne probe.

Elucidating a GPCR Signaling Pathway: A Case Study

Diazirine photo-crosslinkers have been instrumental in identifying the molecular targets of novel ligands, thereby elucidating their signaling pathways. A notable example is the use of a trifunctional probe to identify the receptor for a specific ligand, providing insights into G protein-coupled receptor (GPCR) signaling.[8][9]

Caption: Using a diazirine probe to identify a GPCR and its signaling pathway.

Conclusion

The discovery and development of diazirine photo-crosslinkers have revolutionized our ability to study molecular interactions within their native biological context. From their conceptual beginnings to their widespread application in modern chemical biology and drug discovery, diazirines have proven to be invaluable tools for identifying protein-protein interactions, mapping ligand-binding sites, and elucidating complex signaling pathways. As research continues to push the boundaries of molecular understanding, the continued innovation and application of diazirine-based technologies will undoubtedly play a crucial role in shaping the future of medicine and biotechnology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping [ouci.dntb.gov.ua]

- 3. communities.springernature.com [communities.springernature.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl phenyl diazirine amine | AAT Bioquest [aatbio.com]

- 7. Trifluoromethyl phenyl diazirine NHS ester | AAT Bioquest [aatbio.com]

- 8. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Principle of Photo-Activated Crosslinking: An In-depth Technical Guide

Photo-activated crosslinking is a powerful chemical technique that utilizes light to initiate the formation of covalent bonds between molecules. This method offers precise spatial and temporal control, making it an indispensable tool for researchers, scientists, and drug development professionals to study and manipulate biomolecular interactions within their native environments.[1][] Unlike traditional chemical crosslinking methods, such as those using formaldehyde which can be non-selective and have slow kinetics, photo-crosslinking provides a rapid and targeted approach to "freeze" transient interactions in time, allowing for their capture and subsequent analysis.[1]

This guide delves into the core principles, key methodologies, and diverse applications of photo-activated crosslinking, providing a comprehensive resource for professionals in the field.

Core Principles and Mechanisms

The fundamental principle of photo-activated crosslinking involves a three-step process:

-

Incorporation : A molecule containing a photoreactive group is introduced into the biological system. This can be a modified protein, nucleic acid, or a small molecule probe.

-

Activation : The system is exposed to light of a specific wavelength, typically ultraviolet (UV) or visible light.[][3] The photoreactive group absorbs this light energy and transforms into a highly reactive, short-lived intermediate species.[4]

-

Covalent Bonding : This reactive intermediate rapidly forms a stable, covalent bond with a nearby molecule, effectively "crosslinking" the two entities.[1]

The choice of the photoreactive moiety is critical as it dictates the activation wavelength, reactivity, and specificity of the crosslinking reaction. The most popular classes of photocrosslinkers include aryl azides, benzophenones, and diazirines.[1][4][5]

-

Aryl Azides (or Phenyl Azides) : Upon UV activation (typically 265-275 nm for simple phenyl azides, or 300-460 nm for nitrophenyl azides), these groups form a highly reactive nitrene intermediate.[3] This intermediate can insert into C-H and N-H bonds or undergo addition reactions. While widely used, they can be prone to rearrangement, reducing crosslinking efficiency.[3]

-

Benzophenones : Activated by UV-A light (~365 nm), benzophenones form a diradical triplet state.[4] This intermediate is particularly effective at abstracting hydrogen atoms from C-H bonds, forming a C-C covalent bond. A key advantage is its relative stability in aqueous environments, as it can be regenerated if no crosslinking occurs, whereas azides and diazirines can be quenched by water.[4]

-

Diazirines : This class of crosslinkers is activated by long-wave UV light (330-370 nm) to form a reactive carbene intermediate.[3] Carbenes are highly reactive and can insert into a wide range of chemical bonds, including C-H, N-H, and O-H, making them very efficient but non-specific crosslinkers.[6] Diazirines are generally smaller and more photostable than aryl azides.[3]

-

Psoralens : Psoralens are planar tricyclic compounds that specifically intercalate into double-stranded DNA or RNA.[7][8] Upon exposure to UVA light (320-400 nm), psoralens form covalent monoadducts and interstrand crosslinks (ICLs) with pyrimidine bases, particularly thymine.[8][9] This specificity makes them ideal for studying nucleic acid structure and interactions.

Figure 1: General mechanism of photo-activated crosslinking.

Data Presentation: Comparison of Photoreactive Groups

The selection of a photoreactive group depends on the specific experimental goals, such as the desired reactivity, activation wavelength, and potential for off-target effects.

| Feature | Aryl Azide | Benzophenone | Diazirine |

| Photoreactive Moiety | R-N₃ | R-CO-Ph | R-CHN₂ |

| Activation Wavelength | 265-460 nm[3] | ~365 nm[4] | 330-370 nm[3] |

| Reactive Intermediate | Nitrene[4] | Diradical (triplet state)[4] | Carbene[4][6] |

| Half-life of Intermediate | ~1 µs | ~100 µs | Nanoseconds to microseconds[4] |

| Primary Reactivity | C-H, N-H insertion, additions | C-H abstraction | C-H, N-H, O-H insertion[6] |

| Key Advantages | Widely used, variety of derivatives | Relatively inert to water, can be regenerated[4] | High crosslinking efficiency, small size[3] |

| Key Disadvantages | Prone to rearrangement, can be quenched by water | Bulky and hydrophobic[4] | Highly reactive and non-specific, can be quenched by water |

Experimental Protocols & Workflows

Photo-crosslinking is at the heart of several advanced techniques designed to map biomolecular interactions at high resolution. Below are detailed methodologies for key experiments.

General Workflow for Protein-Protein Interaction (PPI) Mapping

This workflow is used to identify unknown interaction partners of a "bait" protein of interest (POI).

Figure 2: Workflow for identifying protein-protein interactions.

PAR-CLIP: Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation

PAR-CLIP is a widely used method to identify the binding sites of RNA-binding proteins (RBPs) across the transcriptome.[10][11] It relies on incorporating photoactivatable ribonucleosides, like 4-thiouridine (4SU) or 6-thioguanine (6SG), into nascent RNA transcripts in living cells.[10] UV irradiation at >310 nm induces highly efficient crosslinking between the modified nucleoside and the interacting RBP.[10] A key feature of PAR-CLIP is that the crosslinking event induces a characteristic mutation during reverse transcription (T-to-C for 4SU), which precisely marks the binding site.[10][12]

Detailed Experimental Protocol:

-

Cell Culture and Labeling:

-

UV Crosslinking:

-

Wash cells with ice-cold PBS.

-

Irradiate the cells with 365 nm UV light on ice.[11] The energy dose needs to be optimized but is typically in the range of 0.1-0.4 J/cm².

-

Harvest the cells by scraping and pellet them by centrifugation.

-

-

Cell Lysis and Partial RNA Digestion:

-

Lyse the cell pellet in NP40 lysis buffer supplemented with protease inhibitors.

-

Treat the lysate with a low concentration of RNase T1 to partially digest the RNA, leaving the fragments protected by the RBP.[12] The concentration and incubation time must be carefully titrated.

-

-

Immunoprecipitation (IP):

-

RNA End-Processing and Ligation:

-

Protein-RNA Complex Isolation and RNA Extraction:

-

Elute the protein-RNA complexes from the beads and separate them by SDS-PAGE.

-

Transfer the separated complexes to a nitrocellulose membrane and visualize by autoradiography.[10]

-

Excise the membrane region corresponding to the size of the RBP-RNA complex.

-

Release the RNA from the complex by digesting the protein with Proteinase K.[13]

-

Extract the RNA using Phenol/Chloroform/Isoamyl alcohol.

-

-

Reverse Transcription and Library Preparation:

-

Ligate a second adapter to the 5' end of the isolated RNA fragments.

-

Perform reverse transcription using a primer complementary to the 3' adapter. The reverse transcriptase will introduce a characteristic mutation at the crosslink site.

-

Amplify the resulting cDNA by PCR.

-

Sequence the cDNA library using a high-throughput sequencing platform.

-

Figure 3: The experimental workflow for PAR-CLIP.

iCLIP: individual-Nucleotide Resolution Crosslinking and Immunoprecipitation

iCLIP is a refinement of the CLIP methodology that enables the mapping of RBP binding sites at single-nucleotide resolution.[14][15] The key innovation in iCLIP is that the reverse transcription step truncates at the crosslink site, which is marked by the residual polypeptide left after Proteinase K digestion.[14] The resulting cDNA is then circularized, placing the crosslink site adjacent to the adapter sequence, allowing for its precise identification.[15][16]

Detailed Experimental Protocol:

-

UV Crosslinking:

-

Grow cells (e.g., K562) and resuspend in PBS.[17]

-

Place the cell suspension on ice and irradiate with 254 nm UV light at a constant energy (e.g., 400 mJ/cm²). Note: Some protocols may use an optional 4-thiouridine pre-incubation followed by UVA crosslinking.

-

Pellet the crosslinked cells.

-

-

Lysis and RNA Digestion:

-

Lyse the cell pellet in a buffer containing protease inhibitors.

-

Partially digest the RNA using RNase I. The RNase concentration must be carefully optimized to generate appropriately sized RNA fragments.[17]

-

-

Immunoprecipitation (IP):

-

On-Bead RNA Processing:

-

Dephosphorylate the RNA 3' ends. Some revised protocols recommend a two-step dephosphorylation to ensure complete removal of the 3'-cyclic phosphate left by RNase I.[16]

-

Ligate an RNA adapter to the 3' ends of the RNA fragments while they are still bound to the beads.[14]

-

Radioactively label the 5' ends with γ-³²P-ATP and T4 PNK.

-

-

Protein-RNA Complex Isolation and RNA Recovery:

-

Elute the complexes from the beads and separate by SDS-PAGE.

-

Transfer to a nitrocellulose or PVDF membrane.[17]

-

Visualize by autoradiography and excise the corresponding band.

-

Digest the protein component with Proteinase K. This leaves a small polypeptide covalently attached to the RNA at the crosslink site.[14]

-

Recover the RNA-peptide adduct.

-

-

Reverse Transcription and Circularization:

-

Perform reverse transcription using a primer containing a barcode and sequences for a cleavage site. The RT reaction will terminate one nucleotide before the RNA-peptide adduct.[14]

-

Purify the resulting cDNA.

-

Circularize the single-stranded cDNA via ligation. This step brings the 5' and 3' ends together. Improved protocols add Betaine to enhance the efficiency of this step.[16]

-

-

Library Preparation and Sequencing:

-

Linearize the circular cDNA at the cleavage site introduced by the RT primer.

-

Amplify the cDNA library via PCR.

-

Perform size selection and high-throughput sequencing. The nucleotide preceding the 5' adapter in the sequence read corresponds to the exact crosslink site.

-

Figure 4: The experimental workflow for iCLIP.

Applications in Drug Development and Research

The ability to covalently capture molecular interactions provides a significant advantage in various research and development areas.

-

Target Identification and Validation: Photoaffinity labeling, a technique where a photoreactive group is attached to a drug candidate or small molecule, is used to identify its direct binding targets within a complex proteome. This is crucial for understanding a drug's mechanism of action and potential off-target effects.

-

Interactome Mapping: By incorporating photoreactive unnatural amino acids into a protein of interest, researchers can map its entire network of direct and transient interaction partners within living cells, providing insights into cellular signaling pathways.[1]

-

Drug Delivery Systems: Photo-crosslinking is extensively used to fabricate hydrogels for controlled drug delivery.[18][19][20] A drug-loaded polymer solution can be injected and then crosslinked in situ using light, forming a stable depot that releases the therapeutic agent over time.[21] The stiffness and degradation rate of these hydrogels can be precisely controlled by modulating light exposure.

-

Tissue Engineering and 3D Bioprinting: Photocrosslinkable hydrogels made from materials like gelatin methacrylate (GelMA) or hyaluronic acid methacrylate (HAMA) serve as bio-inks for 3D bioprinting.[20][22] This technology allows for the fabrication of complex, cell-laden tissue constructs with high spatial resolution, opening doors for regenerative medicine.[18]

-

Structural Biology: Photo-crosslinking provides distance constraints for modeling the three-dimensional structures of large protein and protein-nucleic acid complexes that are difficult to analyze by traditional methods like X-ray crystallography or NMR.

Conclusion

Photo-activated crosslinking is a versatile and powerful technology that provides an unparalleled ability to capture and analyze transient biomolecular interactions with high spatial and temporal resolution. From elucidating the fundamental mechanisms of gene regulation through techniques like PAR-CLIP and iCLIP to engineering advanced drug delivery systems and tissue constructs, its applications continue to expand. As new photoreactive chemistries, light delivery systems, and analytical workflows are developed, photo-crosslinking is poised to remain a cornerstone technique in biological research and pharmaceutical development, enabling discoveries that would otherwise be impossible.

References

- 1. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Psoralen Crosslinking In Vitro [scott-saunders.github.io]

- 8. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Psoralen photo-crosslinked mRNA–puromycin conjugates: a novel template for the rapid and facile preparation of mRNA–protein fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jove.com [jove.com]

- 13. PAR-CLIP [illumina.com]

- 14. docs.abcam.com [docs.abcam.com]

- 15. epigenie.com [epigenie.com]

- 16. Revised iCLIP-seq Protocol for Profiling RNA–protein Interaction Sites at Individual Nucleotide Resolution in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. encodeproject.org [encodeproject.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Photoresponsive DNA-Crosslinked Hydrogels for Controllable Release and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Research progress of photo-crosslink hydrogels in ophthalmology: A comprehensive review focus on the applications - PMC [pmc.ncbi.nlm.nih.gov]

The Insider's Guide to Diazirine Crosslinkers: A Technical Handbook for Mapping Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular landscape, understanding the dynamic web of protein-protein interactions (PPIs) is paramount to unraveling biological processes and developing novel therapeutics. Diazirine-based crosslinkers (DiAzKs) have emerged as a powerful and versatile tool in the chemical biologist's arsenal, offering a means to capture these transient and stable interactions with high temporal and spatial resolution. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of this compound for the elucidation of PPIs.

The Mechanism of Action: A Tale of Two Intermediates

Diazirine-based crosslinkers are photo-activatable reagents that, upon exposure to long-wave ultraviolet (UV) light (typically 330-370 nm), form highly reactive carbene intermediates.[1] These carbenes can then covalently bind to a wide range of amino acid residues in close proximity, effectively "trapping" interacting proteins.[1][2] The small size of the diazirine moiety minimizes steric hindrance, a key advantage over bulkier photo-reactive groups like benzophenones.[1][3]

The photo-activation of diazirines is not a single-step process. Upon UV irradiation, the diazirine ring can isomerize to a linear diazo intermediate.[4][5] This diazo intermediate exhibits a preference for reacting with acidic residues such as aspartic acid and glutamic acid.[4][6][7] Further irradiation leads to the loss of dinitrogen gas (N₂) and the formation of a highly reactive and indiscriminate carbene intermediate, which can insert into C-H, N-H, and O-H bonds of any nearby amino acid.[2][8][9] The short-lived nature of the carbene minimizes non-specific labeling, as it is rapidly quenched by water if a suitable reaction partner is not immediately available.[9][10] This dual-intermediate mechanism provides a unique reactivity profile, allowing for the capture of a broad range of interactions.

Caption: Mechanism of diazirine photo-activation and subsequent crosslinking pathways.

A Diverse Toolkit: Types of Diazirine Crosslinkers

The versatility of this compound stems from the variety of available reagents, which can be tailored to specific experimental needs. Heterobifunctional diazirine crosslinkers are the most common, featuring a photo-activatable diazirine at one end and a chemically reactive group, such as an N-hydroxysuccinimide (NHS) ester, at the other.[1][4] This allows for a two-step "plant-and-cast" strategy, where the NHS ester first reacts with primary amines (lysine residues and N-termini) on a "bait" protein, followed by photo-activation to capture "prey" proteins in close proximity.[2]

Key characteristics that differentiate diazirine crosslinkers include:

-

Spacer Arm Length: The length of the linker connecting the two reactive groups determines the distance over which interactions can be captured. Shorter spacers are ideal for mapping direct binding interfaces, while longer spacers can identify components of larger protein complexes.[1]

-

Membrane Permeability: The hydrophobicity of the crosslinker dictates its ability to cross cell membranes. Non-sulfonated reagents like SDA are membrane-permeable and suitable for studying intracellular interactions.[1][11] In contrast, sulfonated versions like Sulfo-SDA are water-soluble and membrane-impermeable, restricting their application to cell-surface proteins or in cell lysates.[1][11]

-

Cleavability: Some this compound incorporate a cleavable linker, such as a disulfide bond, which can be broken under reducing conditions.[11][12] This is particularly advantageous for mass spectrometry-based identification of crosslinked peptides, as it simplifies data analysis. The development of MS-cleavable diazirine crosslinkers, such as SDASO, which contains a sulfoxide bond, has further advanced the analysis of complex protein networks.[8]

-

Genetically Encoded Diazirines: An innovative approach involves the genetic incorporation of unnatural amino acids containing a diazirine moiety, such as this compound, into a protein of interest.[13][14] This allows for precise placement of the photo-crosslinker within the protein structure, offering unparalleled control over the crosslinking experiment.[13]

| Crosslinker Type | Key Features | Common Applications |

| SDA (Succinimidyl Diazirine) | Heterobifunctional, short spacer arm, membrane-permeable.[1] | Intracellular PPIs, mapping close-proximity interactions.[1] |

| LC-SDA | Heterobifunctional, long spacer arm, membrane-permeable.[1] | Capturing interactions within larger protein complexes.[1] |

| Sulfo-SDA | Heterobifunctional, short spacer arm, membrane-impermeable.[1] | Cell-surface PPIs, crosslinking in aqueous buffers.[1][15] |

| Sulfo-LC-SDA | Heterobifunctional, long spacer arm, membrane-impermeable.[1] | Capturing interactions of cell-surface protein complexes.[1] |

| SDASO | MS-cleavable (sulfoxide), heterobifunctional.[8] | Complex PPI profiling, simplifying mass spectrometry analysis.[8] |

| Genetically Encoded this compound | Site-specific incorporation, high precision.[13][14] | Mapping specific interaction interfaces, studying RNA-protein interactions.[13] |

In the Lab: Experimental Protocols for Diazirine Crosslinking

A successful diazirine crosslinking experiment hinges on careful optimization of the experimental protocol. The following provides a generalized workflow for a typical experiment using a heterobifunctional NHS-diazirine crosslinker, which should be adapted for specific applications.

Caption: A generalized experimental workflow for protein crosslinking using NHS-diazirine reagents.

Detailed Methodologies

A. Protein Sample Preparation:

-

Proteins should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7 and 9 to ensure efficient reaction with the NHS ester.[11]

-

For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess of the crosslinker is recommended.[12]

B. Crosslinker Preparation and Reaction:

-

NHS-ester diazirine crosslinkers are moisture-sensitive and should be dissolved in an anhydrous solvent like DMSO or DMF immediately before use.[12] Sulfo-NHS-ester diazirines can be dissolved in aqueous buffers.[12]

-

Incubate the protein sample with the crosslinker for 30 minutes at room temperature or for 2 hours on ice.[12]

C. Quenching and Removal of Excess Crosslinker:

-

Stop the NHS ester reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[12] Incubate for 5 minutes at room temperature or 15 minutes on ice.[12]

-

It is crucial to remove unreacted and hydrolyzed crosslinker before photo-activation to prevent unwanted reactions. This can be achieved using desalting columns or dialysis.[12]

D. Photo-activation:

-

Irradiate the sample with a UV lamp at a wavelength of 365 nm.[8][16] The optimal irradiation time depends on the lamp intensity and the distance to the sample, but typically ranges from 5 to 15 minutes.[9][12] For live-cell crosslinking, total irradiation time should be minimized to reduce potential cell damage.[12]

E. Downstream Analysis:

-

Crosslinked products can be visualized by SDS-PAGE, where higher molecular weight bands indicate successful crosslinking.

-

For identification of crosslinked peptides and interaction sites, mass spectrometry is the method of choice. A variety of fragmentation techniques, such as Higher-energy C-trap dissociation (HCD), can be employed for optimal results.[17][18][19]

Quantitative Insights: Performance of Diazirine Crosslinkers

The efficacy of a crosslinking experiment is often evaluated by the number of unique crosslinked residue pairs identified by mass spectrometry. The following table summarizes representative quantitative data from studies utilizing diazirine-based crosslinkers.

| Study System | Crosslinker | Number of Unique Crosslinked Residue Pairs | Reference |

| Human Serum Albumin (HSA) | Sulfo-SDA | Up to 500 | [1] |

| Human Serum Albumin (HSA) | SDA | 1390 (from 2602 PSMs) | [17][19] |

| Yeast 26S Proteasome | SDASO | (Data not explicitly quantified in abstract) | [8] |

Visualizing Cellular Networks: Diazirines in Signaling Pathways

Diazirine crosslinkers are invaluable for dissecting complex signaling pathways by capturing protein interactions that mediate signal transduction. For instance, they can be used to map the interactions of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).

Caption: Diazirine crosslinkers can capture interactions between adaptor proteins like Grb2 and Sos in the EGFR pathway.

Conclusion and Future Perspectives

Diazirine-based crosslinkers offer a robust and adaptable platform for the study of protein-protein interactions. Their ability to be activated by light provides temporal control, while the diversity of available reagents allows for their application in a wide range of biological contexts, from in vitro studies of purified proteins to in vivo mapping of interaction networks within living cells. The continued development of novel diazirine-based probes, including those with enhanced MS-cleavability and those that can be genetically encoded, promises to further expand the utility of this powerful technology, shedding new light on the complex and dynamic world of the proteome.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]

- 6. communities.springernature.com [communities.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diazirine - Wikipedia [en.wikipedia.org]

- 11. interchim.fr [interchim.fr]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Unnatural Amino Acid Mutagenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acid (UAA) mutagenesis, a cornerstone of modern protein engineering and chemical biology, facilitates the site-specific incorporation of amino acids beyond the canonical 20 into proteins. This powerful technique has unlocked unprecedented control over protein structure and function, paving the way for novel therapeutic modalities, advanced research tools, and innovative biomaterials. By expanding the genetic code, researchers can introduce bio-orthogonal handles for specific conjugation, install photo-cross-linkers to map protein interactions, and embed spectroscopic probes to elucidate molecular mechanisms with remarkable precision.[1][2][3] This guide provides a comprehensive overview of the principles, experimental protocols, and applications of UAA mutagenesis, with a focus on providing actionable insights for professionals in research and drug development.

Core Principles of Unnatural Amino Acid Mutagenesis

The central challenge in UAA mutagenesis is to co-opt the cell's translational machinery to incorporate a novel amino acid at a specific site in a target protein. This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair and the reassignment of a codon, typically a stop codon, to encode the UAA.

Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

The foundation of UAA mutagenesis lies in the use of an aaRS/tRNA pair that is "orthogonal" to the host organism's endogenous translational machinery.[4][5] This orthogonality ensures that:

-

The engineered aaRS specifically charges its cognate tRNA with the UAA and does not recognize any of the host's endogenous tRNAs.

-

The engineered tRNA is not a substrate for any of the host's endogenous aaRSs, preventing its misacylation with canonical amino acids.[4]

This mutual exclusivity prevents the global misincorporation of the UAA and ensures its delivery only to the designated codon.

Codon Reassignment: The Role of Amber Suppression

To direct the incorporation of the UAA to a specific site, a codon that is rarely used by the host organism is repurposed. The most commonly used method is amber suppression , where the amber stop codon (UAG) is reassigned to encode the UAA.[6][7][8][9] This is achieved by introducing a suppressor tRNA with an anticodon (CUA) that recognizes the UAG codon. When the ribosome encounters the in-frame UAG codon in the mRNA of the target protein, the UAA-charged suppressor tRNA binds and incorporates the UAA, allowing translation to continue rather than terminate.

Experimental Workflow

The successful incorporation of a UAA into a target protein involves a multi-step process, from the initial engineering of the genetic material to the final verification of the modified protein.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in UAA mutagenesis.

Site-Directed Mutagenesis to Introduce the Amber Codon

This protocol is based on the QuikChange site-directed mutagenesis method.[10][11]

Materials:

-

Template plasmid DNA containing the gene of interest.

-

Mutagenic oligonucleotide primers (forward and reverse) containing the desired TAG codon.

-

High-fidelity DNA polymerase (e.g., PfuUltra or Q5).

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

Procedure:

-

Primer Design: Design forward and reverse primers (25-45 bases) containing the amber codon (TAG) at the desired mutation site. The mutation should be in the center of the primers with 10-15 bases of complementary sequence on both sides. The melting temperature (Tm) should be ≥78°C.

-

PCR Amplification:

-

Set up the PCR reaction with the template DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.

-

A final extension step ensures the synthesis of full-length plasmids.

-

-

DpnI Digestion:

-

Add DpnI restriction enzyme directly to the PCR product.

-

Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

-

-

Transformation:

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

Plate on selective media and incubate overnight.

-

-

Verification:

-

Pick colonies and isolate plasmid DNA.

-

Verify the presence of the TAG mutation by DNA sequencing.

-

Protein Expression with UAA in E. coli

This protocol describes the expression of a protein containing a UAA using a co-transformation approach.[10][12]

Materials:

-

Expression plasmid for the target protein with the amber codon.

-

Plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL).[9]

-

E. coli expression strain (e.g., BL21(DE3)).

-

Unnatural amino acid.

-

LB medium and appropriate antibiotics.

-

Inducers (e.g., IPTG, L-arabinose).

Procedure:

-

Co-transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal system plasmid.

-

Starter Culture: Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C.

-

Expression Culture:

-

Inoculate a larger volume of LB medium containing antibiotics and the UAA (typically 1-2 mM) with the starter culture.

-

Grow at 37°C to an OD600 of 0.6-0.8.

-

-

Induction: Induce protein expression with the appropriate inducers (e.g., IPTG for the target protein and L-arabinose for the orthogonal system).

-

Overnight Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

-

Harvesting: Harvest the cells by centrifugation.

Evolution of Orthogonal aaRS/tRNA Pairs

This process involves multiple rounds of positive and negative selection to isolate aaRS variants with the desired specificity for a UAA.[5][13][14]

Protocol Outline:

-

Library Generation: Create a library of mutant aaRS genes by random mutagenesis or by targeting residues in the amino acid binding site.

-

Positive Selection:

-

Transform the aaRS library into an E. coli strain containing a reporter gene with an in-frame amber codon (e.g., chloramphenicol acetyltransferase, CAT).

-

Grow the cells in the presence of the UAA and the corresponding antibiotic (e.g., chloramphenicol).

-

Only cells with an active aaRS that can incorporate the UAA will survive.[9][14]

-

-

Negative Selection:

-

Isolate the surviving clones and transform them with a plasmid containing a toxic gene with an in-frame amber codon (e.g., barnase).

-

Grow the cells in the absence of the UAA.

-

Cells with an aaRS that can incorporate a natural amino acid will express the toxic protein and die.

-

-

Iteration: Repeat the positive and negative selection steps for several rounds to enrich for highly specific and active aaRS variants.

Verification of UAA Incorporation by Mass Spectrometry

Mass spectrometry is the gold standard for confirming the site-specific incorporation of a UAA.[][16]

Procedure:

-

Protein Digestion:

-

Excise the protein band of interest from an SDS-PAGE gel.

-

Perform in-gel digestion with a protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein database containing the sequence of the target protein with the expected UAA modification.

-

Confirm the presence of the UAA by identifying the peptide containing the modification with the correct mass shift.

-

Quantitative Data Presentation

The efficiency of UAA incorporation can vary significantly depending on the expression system, the specific UAA, and the orthogonal pair used. The following tables summarize typical protein yields.

Table 1: Comparison of Protein Yields in Different Expression Systems

| Expression System | Typical Protein Yield | Advantages | Disadvantages |

| E. coli | 1-10 mg/L | Rapid growth, low cost, well-established genetics | Lacks complex post-translational modifications, potential for inclusion bodies |

| Mammalian Cells | 1-5 g/L (for secreted proteins) | Capable of complex post-translational modifications, more "human-like" environment | Higher cost, slower growth, more complex to manipulate |

| Cell-Free Systems | ~1 mg/mL | Rapid, open system allows for direct manipulation, avoids cell viability issues | Higher cost for large-scale production, shorter reaction times |

Data compiled from multiple sources, including[17] and[18].

Table 2: UAA Incorporation Efficiency in E. coli

| UAA | Orthogonal Pair | Protein Yield (% of Wild-Type) | Reference |

| p-Azidophenylalanine (pAzF) | MjTyrRS/tRNA | ~30% | [19] |

| p-Acetylphenylalanine (pAcF) | MjTyrRS/tRNA | ~30% | [19] |

| Various Tryptophan Analogs | EcTrpRS/tRNA | up to 65% | [20] |

Applications in Drug Development

UAA mutagenesis offers a versatile toolkit for advancing drug discovery and development.

-

Antibody-Drug Conjugates (ADCs): Site-specific incorporation of UAAs with bio-orthogonal handles allows for the precise attachment of cytotoxic drugs to antibodies, leading to more homogenous and potent ADCs with improved therapeutic windows.

-

Enhanced Pharmacokinetics: UAAs can be used to modify the properties of therapeutic proteins and peptides, such as increasing their stability against proteolysis or improving their serum half-life.

-

Novel Biotherapeutics: The introduction of novel chemical functionalities can lead to the development of proteins with enhanced binding affinities, altered enzymatic activities, or entirely new functions.[1][21][22]

Conclusion

Unnatural amino acid mutagenesis has matured into a robust and widely accessible technology that is transforming our ability to engineer and study proteins. For researchers and professionals in drug development, this technique provides an unparalleled level of control over protein chemistry, opening up new avenues for therapeutic innovation and a deeper understanding of biological systems. As the repertoire of UAAs and orthogonal pairs continues to expand, the applications of this powerful methodology are poised to grow even further, promising exciting new breakthroughs in medicine and biotechnology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In-Frame Amber Stop Codon Replacement Mutagenesis for the Directed Evolution of Proteins Containing Non-Canonical Amino Acids: Identification of Residues Open to Bio-Orthogonal Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 10. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 11. static.igem.org [static.igem.org]

- 12. benchchem.com [benchchem.com]

- 13. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Breaking Down Common Protein Expression Systems: E.coli vs Mammalian [synapse.patsnap.com]

- 18. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]

- 19. xiao.rice.edu [xiao.rice.edu]

- 20. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Site-Directed Mutagenesis [protocols.io]

The Application of DiAzKs in Living Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, understanding the dynamic interplay of biomolecules is paramount. Diazirine-containing photo-crosslinkers have emerged as powerful tools for elucidating these interactions within the native cellular environment. Among these, the lysine analog DiAzKs (H-L-Photo-lysine) has garnered significant attention for its utility in capturing protein-protein and protein-RNA interactions in living cells.[1][2][3] This technical guide provides a comprehensive overview of the applications of this compound, its mechanism of action, detailed experimental protocols, and a summary of quantitative data to facilitate its effective implementation in research and drug development.

This compound is a genetically encodable unnatural amino acid that can be site-specifically incorporated into a protein of interest.[3][4] Upon activation with long-wave UV light, its diazirine moiety forms a highly reactive carbene intermediate, which rapidly and indiscriminately forms a covalent bond with nearby molecules, thus "trapping" transient interactions.[2] A significant advantage of this compound is its enhanced crosslinking efficiency, which has been reported to be sevenfold higher than conventional 254 nm UV crosslinking for RNA-protein interactions.[5][6][7][8]

Mechanism of Action

The photo-activation of this compound initiates a two-step process that leads to the formation of a covalent crosslink. This process provides a high degree of temporal control, allowing researchers to capture interactions at specific moments.

First, the diazirine ring absorbs UV light, typically in the range of 350-365 nm, which is less damaging to cells than shorter UV wavelengths.[2] This absorption of light leads to the expulsion of a nitrogen molecule (N2) and the formation of a highly reactive and short-lived carbene intermediate. This carbene can then insert into any C-H, N-H, or O-H bond in its immediate vicinity, forming a stable covalent bond and effectively crosslinking the this compound-containing protein to its interacting partner.

Caption: Mechanism of this compound photo-crosslinking.

Applications in Living Cells

The primary application of this compound is the in vivo identification and mapping of biomolecular interactions. This has significant implications for various fields of research, including signal transduction, drug target validation, and understanding disease mechanisms.

-

Protein-Protein Interactions (PPIs): this compound can be used to capture both stable and transient PPIs. By incorporating this compound at specific locations within a protein of interest, researchers can identify direct binding partners and map interaction interfaces.

-

Protein-RNA Interactions: The higher efficiency of this compound makes it particularly valuable for studying the interactions between proteins and RNA molecules, which are often transient and difficult to capture with conventional methods.[5][6][7][8]

-

Drug Target Identification: this compound can be incorporated into a bioactive small molecule to create a photo-affinity probe. This probe can then be used to identify the cellular targets of the drug by crosslinking to its binding partners upon UV irradiation.

A bifunctional analog of this compound, PrDiAzK , has been developed to further enhance the utility of this technology. PrDiAzK contains an additional alkyne handle, which allows for the subsequent attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry.[4][9] This facilitates the detection, enrichment, and identification of crosslinked complexes.[4][9]

Quantitative Data Summary

The following table summarizes key quantitative data related to the performance of this compound in living cell applications.

| Parameter | Value | Reference |

| Crosslinking Efficiency Improvement | 7-fold increase compared to conventional 254 nm UV crosslinking for RNA-protein interactions. | [5][6][7][8] |

| Optimal UV Wavelength | 350-365 nm | [2] |

| Expression Yield of PrDiAzK-containing eGFP | Similar to this compound and DiAzK, significantly better than BCNK. | [3] |

| Concentration of ncAA for Bacterial Expression | 0.1 mM for PrDiAzK. | [3] |

| Concentration of ncAA for Bacterial Expression | 1 mM for DiAzK (optimal). | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound in living mammalian cells.

Genetic Incorporation of this compound into a Protein of Interest

This protocol outlines the steps for site-specifically incorporating this compound into a target protein in mammalian cells using an engineered aminoacyl-tRNA synthetase/tRNA pair.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for the protein of interest (POI) with an amber stop codon (TAG) at the desired incorporation site.

-

Expression plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pCMV-PylRS-AF/tRNA).

-

This compound hydrochloride.

-

Transfection reagent.

-

Cell culture medium and supplements.

Procedure:

-

Cell Culture: Culture mammalian cells to 70-80% confluency in the appropriate medium.

-

Plasmid Transfection: Co-transfect the cells with the POI-TAG plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

This compound Supplementation: Immediately after transfection, add this compound to the cell culture medium to a final concentration of 100-500 µM.

-

Incubation: Incubate the cells for 48-72 hours to allow for protein expression and incorporation of this compound.

-

Harvesting: Harvest the cells for subsequent photo-crosslinking and analysis.

Caption: Workflow for genetic incorporation of this compound.

In Vivo Photo-Crosslinking

This protocol describes the UV irradiation step to induce crosslinking in living cells expressing the this compound-containing protein.

Materials:

-

Cells expressing the this compound-containing protein.

-

Phosphate-buffered saline (PBS).

-

UV lamp (365 nm).

Procedure:

-

Cell Preparation: Wash the harvested cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in ice-cold PBS.

-

UV Irradiation: Place the cell suspension in a suitable container (e.g., petri dish) on ice and irradiate with a 365 nm UV lamp for 5-30 minutes. The optimal irradiation time should be determined empirically.

-

Post-Irradiation: Immediately after irradiation, pellet the cells by centrifugation and proceed with cell lysis and downstream analysis.

Sample Preparation for Mass Spectrometry Analysis

This protocol provides a general workflow for preparing crosslinked samples for identification of interacting proteins by mass spectrometry.

Materials:

-

Crosslinked cell pellet.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Affinity purification reagents (e.g., antibody-conjugated beads for immunoprecipitation).

-

SDS-PAGE reagents.

-

In-gel digestion reagents (e.g., trypsin).

-

Mass spectrometer.

Procedure:

-

Cell Lysis: Lyse the crosslinked cell pellet in an appropriate lysis buffer.

-

Affinity Purification (Optional): If the POI is tagged, perform affinity purification (e.g., immunoprecipitation) to enrich for the crosslinked complexes.

-

SDS-PAGE: Separate the proteins by SDS-PAGE. The crosslinked complexes will appear as higher molecular weight bands.

-

In-Gel Digestion: Excise the bands corresponding to the crosslinked complexes and perform in-gel digestion with a protease such as trypsin.

-

Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the crosslinked proteins.

Caption: Workflow for mass spectrometry sample preparation.

Conclusion

This compound represents a significant advancement in the field of chemical biology, providing a robust and efficient method for studying biomolecular interactions in their native cellular context. Its ability to be genetically encoded and its high photo-crosslinking efficiency make it an invaluable tool for researchers in both basic science and drug discovery. The detailed protocols and data presented in this guide are intended to empower scientists to effectively utilize this compound to unravel the complex interaction networks that govern cellular life.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DiAzKs Photo-Crosslinking in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein-protein and protein-RNA interactions is fundamental to understanding cellular processes and disease mechanisms. DiAzKs (H-L-Photo-lysine) is a genetically encodable, diazirine-containing unnatural amino acid that serves as a powerful tool for covalently capturing these interactions in living mammalian cells.[1][2] Upon photoactivation with long-wave UV light (typically 365 nm), the diazirine moiety forms a highly reactive carbene intermediate that rapidly and non-specifically inserts into neighboring molecules, effectively "crosslinking" the protein of interest to its binding partners.[3][4] This technique offers significant advantages over traditional methods, including the ability to trap transient and low-affinity interactions within their native cellular context and a reported sevenfold increase in crosslinking efficiency compared to conventional 254 nm UV crosslinking.[5][6]

These application notes provide a detailed protocol for the site-specific incorporation of this compound into a protein of interest in mammalian cells, subsequent photo-crosslinking, and downstream analysis for the identification of interacting partners.

Key Applications

-

Identification of Novel Protein-Protein Interactions: Elucidate interaction networks of a specific protein of interest.

-

Mapping Interaction Interfaces: Pinpoint the specific domains or residues involved in a protein complex.

-

Drug Target Identification: Identify the cellular binding partners of a small molecule fused to a photo-crosslinker.[3][7]

-

Analysis of RNA-Protein Interactions: Capture and identify proteins that bind to specific RNA molecules in vivo.[5][6]

-

Studying Transient Signaling Complexes: Stabilize and capture fleeting interactions within signaling pathways for detailed analysis.

Data Presentation

Table 1: Comparison of this compound Photo-Crosslinking with Conventional UV Crosslinking

| Feature | This compound Photo-Crosslinking | Conventional 254 nm UV Crosslinking |

| Crosslinking Chemistry | Diazirine-based carbene insertion | Nucleobase excitation |

| Activation Wavelength | ~365 nm | 254 nm |

| Relative Crosslinking Yield | ~7-fold higher | Lower |

| Cellular Perturbation | Minimal, longer wavelength is less damaging | Higher, shorter wavelength can cause DNA/RNA damage |

| Specificity | Site-specific incorporation of crosslinker | Non-specific, relies on proximity of aromatic amino acids |

Data adapted from a study comparing a diazirine-based unnatural amino acid with conventional UV crosslinking for RNA-protein interactions.[5][6]

Table 2: Representative Quantitative Proteomics Data for a this compound Crosslinking Experiment

| Interacting Protein Candidate | SILAC Ratio (Heavy/Light) | p-value | Biological Function |

| Protein A | 8.2 | < 0.01 | Chaperone |

| Protein B | 6.5 | < 0.01 | Ubiquitin Ligase |

| Protein C | 1.2 | > 0.05 | Metabolic Enzyme (Non-specific) |

| Protein D | 5.9 | < 0.01 | Kinase |

This table represents example data from a SILAC-based quantitative proteomics experiment following this compound photo-crosslinking and affinity purification. High SILAC ratios for specific proteins indicate enrichment and potential interaction with the bait protein.

Experimental Protocols

This protocol is adapted from methodologies for site-specific incorporation of photo-crosslinkable unnatural amino acids (like DiZPK) in mammalian cells, such as HEK293T.[1][3]

Part 1: Site-Specific Incorporation of this compound into a Protein of Interest (POI)

This part of the protocol relies on the genetic code expansion technology, utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate this compound in response to an amber stop codon (TAG) engineered into the gene of the POI.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS

-

Expression vector for the POI with a C-terminal affinity tag (e.g., HA-tag) and an in-frame amber (TAG) codon at the desired incorporation site.

-

Expression vector for the orthogonal this compound-tRNA synthetase (e.g., pCMV-DiZPK-PylRS).[1]

-

This compound (H-L-Photo-lysine)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

6-well plates

Procedure:

-

Cell Seeding: Seed HEK293T cells in 6-well plates to reach 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the POI-TAG expression vector and the this compound-tRNA synthetase expression vector according to the manufacturer's protocol for the transfection reagent.

-

This compound Supplementation: Immediately after transfection, replace the medium with fresh DMEM containing 10% FBS and the desired concentration of this compound (e.g., 0.5-1 mM). Culture the cells for 48-72 hours.

-

Verification of Incorporation: Harvest the cells, lyse them in RIPA buffer, and perform Western blot analysis using an antibody against the affinity tag on the POI. Successful incorporation will be indicated by the presence of a band corresponding to the full-length POI only in the presence of this compound.

Part 2: In-Cell Photo-Crosslinking

Materials:

-

Cells from Part 1 with successful this compound incorporation

-

Phosphate-buffered saline (PBS), ice-cold

-

UV crosslinker with 365 nm bulbs (e.g., Spectrolinker™ XL-1000)

Procedure:

-

Cell Preparation: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

UV Irradiation: Place the culture plate on ice and irradiate with 365 nm UV light for 5-15 minutes. The optimal irradiation time should be determined empirically.[3][8]

-

Cell Harvesting: After irradiation, immediately lyse the cells for further analysis or scrape the cells in ice-cold PBS, pellet them by centrifugation, and store at -80°C.

Part 3: Lysis, Affinity Purification, and Analysis

Materials:

-

Crosslinked cell pellet

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)[1]

-

Anti-HA magnetic beads (or other affinity matrix corresponding to the tag)

-

Wash Buffer (e.g., Lysis buffer with reduced detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer for Western blot or a compatible buffer for mass spectrometry)

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

-